Ethyl 7-(4-hexyloxyphenyl)-7-oxoheptanoate
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Overview
Description
The compound “Ethyl 7-(4-hexyloxyphenyl)-7-oxoheptanoate” is an ester derived from a carboxylic acid and an alcohol. The “7-(4-hexyloxyphenyl)-7-oxoheptanoate” part suggests the presence of a heptanoic acid derivative with a ketone group at the 7th carbon. The “4-hexyloxyphenyl” part indicates a phenyl group substituted with a hexyloxy group at the 4th position .
Molecular Structure Analysis
The molecular structure of this compound would likely show a long chain structure due to the heptanoate and hexyloxy groups. The phenyl group would add a cyclic structure to the molecule .Chemical Reactions Analysis
Esters can undergo a number of reactions. They can be hydrolyzed back into their constituent alcohol and carboxylic acid in the presence of an acid or base. They can also react with amines to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Esters generally have pleasant smells and are often found in fats and oils. They are less polar than carboxylic acids and alcohols, so they have lower boiling points .Scientific Research Applications
Synthesis and Chemical Properties
- Ethyl 7-oxoheptanoate is used in various synthetic processes. For instance, Ballini et al. (1991) describe its synthesis from cycloheptanone, highlighting its application in generating ethyl or methyl 7-oxoheptanoate with good yields (Ballini, Marcantoni, & Petrini, 1991).
- Takeda et al. (1977) report the synthesis of diethyl 3-methoxy-5-hydroxy-5-valeryl-2-hexenedioate from ethyl 2-acetoxy-3-oxoheptanoate, a key intermediate in producing pestalotin (Takeda, Amano, & Tsuboi, 1977).
Applications in Medical Research
- Nurieva et al. (2015) synthesized derivatives of 7-oxoheptanoate, demonstrating moderate cytotoxicity against human epithelial lung carcinoma cells, suggesting potential applications in cancer research (Nurieva et al., 2015).
Photophysical and Photochemical Studies
- The photochemical reactions of compounds like ethyl 7-oxoheptanoate are studied for their potential in creating various chemical compounds. For example, Tokuda et al. (1978) explored the photochemical reaction of ethyl 2-oxo-1-cyclohexanecarboxylate, leading to the formation of compounds like ethyl 7-oxo-3-heptenoate (Tokuda, Watanabe, & Itoh, 1978).
Intermediate in Synthesizing Pharmaceuticals
- Xin-zhi (2006) detailed the synthesis of ethyl 7-chloro-2-oxoheptylate, an intermediate in producing cilastatin, showcasing the role of similar compounds in pharmaceutical synthesis (Chen Xin-zhi, 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 7-(4-hexoxyphenyl)-7-oxoheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O4/c1-3-5-6-10-17-25-19-15-13-18(14-16-19)20(22)11-8-7-9-12-21(23)24-4-2/h13-16H,3-12,17H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIKSVOUYDWINA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)CCCCCC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645800 |
Source
|
Record name | Ethyl 7-[4-(hexyloxy)phenyl]-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(4-hexyloxyphenyl)-7-oxoheptanoate | |
CAS RN |
898757-93-2 |
Source
|
Record name | Ethyl 4-(hexyloxy)-ζ-oxobenzeneheptanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898757-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 7-[4-(hexyloxy)phenyl]-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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